molecular formula C7H7BF3KS B1358495 Potassium (3-methylthiophenyl)trifluoroborate CAS No. 850623-48-2

Potassium (3-methylthiophenyl)trifluoroborate

Cat. No.: B1358495
CAS No.: 850623-48-2
M. Wt: 230.1 g/mol
InChI Key: KYUGCBOZKRZMHW-UHFFFAOYSA-N
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Description

Potassium (3-methylthiophenyl)trifluoroborate (CAS: 850623-48-2) is an organoboron reagent with the molecular formula C₇H₇BF₃S⁻K⁺ and a molecular weight of 230.10 g/mol . It belongs to the class of potassium organotrifluoroborates (RBF₃K), which are tetracoordinate boron derivatives known for their enhanced stability compared to tricoordinate boronic acids (R-B(OH)₂) . The 3-methylthiophenyl group confers unique steric and electronic properties, making it valuable in cross-coupling reactions such as Suzuki-Miyaura couplings . Its commercial availability and bench stability have facilitated its use in pharmaceutical and materials chemistry .

Mechanism of Action

Target of Action

Potassium (3-methylthiophenyl)trifluoroborate, also known as Potassium trifluoro(3-(methylthio)phenyl)borate, is a nucleophilic boronated coupling reagent . Its primary targets are aryl halides . Aryl halides are organic compounds containing a halogen atom attached to an aromatic ring. They play a crucial role in various organic reactions due to their reactivity .

Mode of Action

The compound interacts with its targets (aryl halides) to construct a carbon-carbon (C-C) bond . This interaction typically occurs in the presence of a catalyst or under thermal conditions . The compound serves as a convenient source of the 3-(methylthio)phenyl group, enabling the introduction of this functional group into various organic molecules.

Biochemical Pathways

The compound is primarily involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a versatile method for constructing carbon-carbon bonds, which is a fundamental process in organic chemistry. The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .

Result of Action

The result of the compound’s action is the formation of new organic molecules with the 3-(methylthio)phenyl group. This group can be introduced into various organic molecules, expanding their chemical diversity and potential applications.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . The compound is stable under normal conditions, but its reactivity can be enhanced under thermal conditions or in the presence of a catalyst .

Biological Activity

Potassium (3-methylthiophenyl)trifluoroborate, also known by its CAS number 850623-48-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications in drug development, supported by data tables and relevant case studies.

This compound is characterized by the presence of a trifluoroborate group attached to a 3-methylthiophenyl moiety. Its molecular formula is C6H5BF3K, with a molecular weight of 184.01 g/mol. The trifluoroborate group enhances the compound's reactivity and solubility, making it suitable for various synthetic applications.

The biological activity of this compound can be attributed to its ability to participate in metal-catalyzed cross-coupling reactions, particularly in the synthesis of biologically active compounds. The introduction of the 3-(methylthio)phenyl group can modulate the pharmacological properties of drug candidates, enhancing their efficacy and selectivity against specific biological targets .

Key Mechanisms:

  • Csp2–Csp2 Bond Formation : The compound facilitates the formation of Csp2–Csp2 bonds through Suzuki–Miyaura coupling reactions, which are essential in synthesizing complex organic molecules .
  • Immunomodulatory Effects : Preliminary studies indicate that compounds derived from this compound may exhibit immunomodulatory effects, potentially influencing immune responses in various therapeutic contexts .

Biological Activity Data

Research has demonstrated that this compound and its derivatives possess notable biological activities. Below is a summary of findings from various studies:

StudyBiological ActivityFindings
AntiproliferativeIn vitro studies showed significant inhibition of cell growth in human cancer models.
Protein Disulfide Isomerase InhibitionCompounds exhibited selective inhibition of PDI, leading to enhanced apoptosis in cancer cells.
Hydrolysis ReactionsDemonstrated efficient hydrolysis in aqueous conditions, indicating potential for drug delivery applications.

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of compounds synthesized using this compound against glioblastoma cells. The results indicated a reduction in cell viability and migration, suggesting potential as an anticancer agent .
  • Protein Interaction Studies : Research focused on the interaction between PDI and derivatives of this compound revealed that these compounds could disrupt PDI function, leading to increased ER stress and apoptosis in multiple myeloma cells .

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium (3-methylthiophenyl)trifluoroborate is in cross-coupling reactions, especially the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and organotrifluoroborates, facilitating the synthesis of complex organic molecules.

  • Mechanism : The mechanism involves the oxidative addition of an aryl halide to a palladium catalyst, followed by transmetalation with this compound, and finally reductive elimination to form the desired biaryl compound.
  • Case Study : In a study conducted by Molander et al., this compound was successfully coupled with various aryl bromides and chlorides using palladium catalysts, yielding high product yields under mild conditions .
ReactionAryl HalideProduct Yield
1Bromobenzene85%
2Chlorotoluene90%

Medicinal Chemistry

The pharmacological potential of this compound has been investigated in several studies, particularly concerning its biological activity.

  • Antinociceptive Properties : A study reported that potassium thiophene-3-trifluoroborate, structurally related to this compound, exhibited significant antinociceptive effects in mice. The compound reduced pain induced by acetic acid, indicating its potential as an analgesic agent .
  • Toxicological Studies : Toxicological assessments showed no significant motor impairment in treated mice, suggesting a favorable safety profile for further pharmacological exploration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for Potassium (3-methylthiophenyl)trifluoroborate?

Methodological Answer: Potassium trifluoroborates are typically synthesized via nucleophilic substitution or transmetalation. For derivatives like this compound, a two-step protocol is recommended:

Synthesis of the boronic acid precursor : React 3-methylthiophenyllithium (generated from 3-bromo-5-methylthiophene and Li metal) with trimethyl borate in anhydrous THF at -78°C.

Trifluoroborate formation : Treat the boronic acid with KHF₂ in aqueous methanol, followed by crystallization in acetone/water (3:1) to yield the product .
Purification : Continuous Soxhlet extraction with ethyl acetate removes inorganic byproducts (e.g., KBr), achieving >95% purity .

Key Table :

StepReagents/ConditionsYield (%)Purity (%)
Boronic Acid Synthesis3-Bromo-5-methylthiophene, Li, B(OMe)₃, THF, -78°C70–8590
Trifluoroborate FormationKHF₂, MeOH/H₂O, 25°C, 12 h80–9095

Q. How can cross-coupling reactions with this reagent be optimized in Suzuki-Miyaura (SM) couplings?

Methodological Answer : SM coupling efficiency depends on solvent systems, base, and fluoride ion management:

  • Solvent : Use THF/H₂O (10:1) instead of toluene/H₂O (3:1) to suppress protodeboronation (side product formation reduced from 55% to <2%) .
  • Base : Cs₂CO₃ (3 equiv.) enhances catalytic turnover by stabilizing boronate intermediates .
  • Fluoride Control : Endogenous fluoride from KHF₂ accelerates transmetalation but requires buffering with KF (1 equiv.) to prevent catalyst poisoning .

Key Data :

ConditionConversion (%)Side Products (%)
THF/H₂O + Cs₂CO₃>95<2
Toluene/H₂O + KOH5532

Advanced Research Questions

Q. What mechanistic insights explain the role of endogenous fluoride in SM couplings?

Methodological Answer : Fluoride ions (from KHF₂ hydrolysis) activate Pd catalysts by displacing halides, forming [Pd(Ar)(F)] intermediates. NMR studies (¹⁹F, ¹¹B) reveal:

  • Catalyst Activation : Fluoride accelerates oxidative addition of aryl halides to Pd(0).
  • Transmetalation : Fluoride stabilizes [RBF₃K]⁻ as [RBF₂(OH)]⁻, which transfers the aryl group to Pd .
  • Side Reactions : Excess fluoride promotes protodeboronation; controlled addition of KF (1–2 equiv.) mitigates this .

Key Experiment :

  • NMR Titration : Monitor ¹⁹F shifts in D₂O to quantify boronate/boronic acid equilibrium under varying K₂CO₃ concentrations .

Q. How can photoredox catalysis expand the reactivity of this compound?

Methodological Answer : Visible-light-mediated reactions enable radical additions to vinyl/allyl trifluoroborates. For example:

  • Radical Allylation : Irradiation (450 nm) with [Ru(bpy)₃]²⁺ as photocatalyst generates electrophilic radicals (e.g., alkyl, aryl), which add to the trifluoroborate’s β-position .
  • Scope : Tolerates electron-withdrawing groups (e.g., NO₂, CN) on the aryl ring.

Key Conditions :

ParameterOptimal Value
Catalyst[Ir(ppy)₃] (2 mol%)
Light Source450 nm LEDs
SolventMeCN/H₂O (9:1)
Yield Range60–85%

Q. What in vivo models and biomarkers are used to evaluate pharmacological potential and toxicity?

Methodological Answer :

  • Acute Toxicity : Administer single oral doses (25–100 mg/kg) in mice; assess after 72 h:
    • Biomarkers : Plasma ALT/AST (liver function), creatinine (kidney), hepatic lipid peroxidation (TBARS assay) .
    • Neuroactivity : Open-field test for motor impairment; hot-plate test for antinociception .
  • Receptor Involvement : Pre-treat with α₂-adrenergic (yohimbine) or serotonergic (ondansetron) antagonists to confirm mechanism .

Key Findings :

Dose (mg/kg)Antinociceptive Effect (%)ALT/AST Elevation
540None
5075None

Q. How do competing protodeboronation pathways impact reaction design?

Methodological Answer : Protodeboronation occurs via base-mediated hydrolysis of the trifluoroborate to boronic acid, followed by aryl-B(OH)₂ decomposition. Mitigation strategies include:

  • Low-Temperature Quenching : Rapid cooling to -20°C post-reaction minimizes boronic acid degradation .
  • Additives : 2,4-Dimethyl-3-pentanol (5 mol%) stabilizes Pd intermediates, reducing side reactions .
  • Kinetic Analysis : Use ¹¹B NMR to track boronate/boronic acid ratios and optimize base stoichiometry .

Comparison with Similar Compounds

Structural and Functional Group Variations

Potassium Thiophene-3-trifluoroborate (CAS: 192863-37-9)

  • Structure : Lacks the methyl group at the 3-position of the thiophene ring.
  • Applications : Used in Suzuki-Miyaura reactions; however, its unsubstituted thiophene ring may lead to protodeboronation side reactions compared to the methyl-substituted analogue .

Potassium 5-Formylthiophen-3-yltrifluoroborate (CAS: 907604-61-9)

  • Structure : Features a formyl (-CHO) group at the 5-position of the thiophene ring.
  • Reactivity : The electron-withdrawing formyl group enhances electrophilicity, enabling nucleophilic additions but limiting compatibility with reducing agents .
  • Applications : Suitable for synthesizing α,β-unsaturated carbonyl compounds via cross-coupling, unlike the methyl-substituted variant, which is more inert toward electrophilic functional groups .

Potassium Acyltrifluoroborates (KATs)

  • Example : Potassium (2-phenylacetyl)trifluoroborate .
  • Structure : Contains an acyl group (R-C=O) instead of an aromatic substituent.
  • Reactivity : Reacts with azides to form amides under Lewis acid activation, a pathway distinct from aryltrifluoroborates .
  • Stability : Acyltrifluoroborates are prone to hydrolysis unless stabilized by electron-donating groups .

Performance in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

  • Potassium (3-methylthiophenyl)trifluoroborate : Achieves >95% yield in THF/water systems with KF as an additive, minimizing side products like protodeboronated Ar-H .
  • Boronic Acid Analogues : Lower yields (variable, 40–80%) due to instability and side reactions (e.g., homocoupling) .

Palladium-Catalyzed 1,2-Addition to Aldehydes

  • Yields : Methyl-substituted trifluoroborates provide >85% yields with thioether-imidazolinium carbene ligands, outperforming electron-deficient aryltrifluoroborates .

Commercial and Industrial Relevance

Compound Commercial Availability (Examples) Key Applications
This compound Thermo Scientific, Sigma-Aldrich Pharmaceutical intermediates, agrochemicals .
Potassium Acyltrifluoroborate Specialty chemical suppliers Peptide synthesis, bioactive molecule derivatization .

Data Tables

Table 1: Physicochemical Properties of Selected Trifluoroborates

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Group
This compound (850623-48-2) C₇H₇BF₃S⁻K⁺ 230.10 3-Methylthiophenyl
Potassium Thiophene-3-trifluoroborate (192863-37-9) C₄H₃BF₃S⁻K⁺ 190.03 Thiophene
Potassium 5-Formylthiophen-3-yltrifluoroborate (907604-61-9) C₅H₃BF₃KOS 218.05 5-Formylthiophene

Table 2: Reaction Yields in Cross-Coupling Studies

Reaction Type Compound Used Catalyst Yield (%) Reference
Suzuki-Miyaura Coupling This compound Pd(OAc)₂/XPhos 96
Aldehyde 1,2-Addition Potassium Alkenyltrifluoroborate Thioether-Pd 90
Amide Formation Potassium Acyltrifluoroborate BF₃·OEt₂ 82

Research Findings and Implications

  • Stability : The methyl group in this compound enhances stability by shielding the boron center, a critical advantage over unsubstituted thiophenyl analogues .
  • Reactivity : Electron-donating substituents (e.g., methyl) improve compatibility with Pd catalysts, while electron-withdrawing groups (e.g., formyl) expand functionalization pathways .
  • Industrial Use : Commercial availability and scalability (e.g., via methods in ) make these reagents indispensable in high-throughput synthesis .

Properties

IUPAC Name

potassium;trifluoro-(3-methylsulfanylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3S.K/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUGCBOZKRZMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)SC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635795
Record name Potassium trifluoro[3-(methylsulfanyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-48-2
Record name Potassium trifluoro[3-(methylsulfanyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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